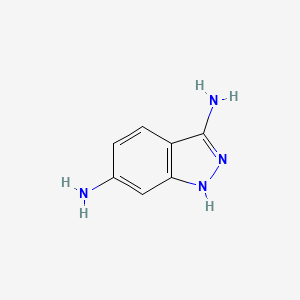

1H-Indazole-3,6-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSCRRHEDYXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697053 | |

| Record name | 1H-Indazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871709-90-9 | |

| Record name | 1H-Indazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1H-Indazole-3,6-diamine (CAS 871709-90-9): A Privileged Scaffold in Drug Discovery

Introduction: The Rising Prominence of the Indazole Nucleus

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous clinically approved and investigational drugs.[1][2][3] Indazole-containing molecules exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[2][4] This guide focuses on a particularly valuable derivative, 1H-Indazole-3,6-diamine (CAS 871709-90-9) , a key building block for the synthesis of targeted therapeutics, most notably kinase inhibitors.[5][6] Its diamine functionality offers versatile handles for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, and applications of this important molecule.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in drug discovery. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 871709-90-9 | [7] |

| Molecular Formula | C₇H₈N₄ | [7] |

| Molecular Weight | 148.17 g/mol | [7] |

| Appearance | Powder | [7] |

| Storage Temperature | 2-8°C | [7] |

Table 1: Physicochemical Properties of 1H-Indazole-3,6-diamine

The presence of two amine groups on the indazole core significantly influences its polarity and potential for hydrogen bonding, which are critical determinants of its interaction with biological targets.

Synthesis of 1H-Indazole-3,6-diamine: A Strategic Approach

While a definitive, publicly available, step-by-step protocol for the synthesis of 1H-Indazole-3,6-diamine is not readily found in peer-reviewed journals, a plausible and logical synthetic route can be devised based on established indazole synthesis methodologies. A common and effective strategy involves the cyclization of appropriately substituted phenylhydrazines or the reduction of dinitro-precursors.

A potential synthetic pathway is outlined below, starting from a commercially available dinitro-toluene derivative. This multi-step synthesis highlights key chemical transformations commonly employed in heterocyclic chemistry.

Caption: Proposed synthetic workflow for 1H-Indazole-3,6-diamine.

Experimental Protocol: A Self-Validating System

The following protocol is a representative, conceptualized procedure based on established chemical principles for the synthesis of indazoles.[1][8] Researchers should perform careful reaction optimization and characterization at each step.

Step 1: Selective Reduction of 2,5-Dinitrotoluene

-

Rationale: The selective reduction of one nitro group is crucial. Reagents like sodium sulfide or ammonium polysulfide are known to selectively reduce one nitro group in the presence of another, often favored at the ortho position to a methyl group due to steric and electronic effects.

-

Procedure:

-

Dissolve 2,5-dinitrotoluene in a suitable solvent such as ethanol or methanol.

-

Prepare a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) in water.

-

Add the sulfide solution dropwise to the dinitrotoluene solution at a controlled temperature (e.g., 60-70 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and extract the product, 2-methyl-4-nitroaniline, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Nitration of 2-Methyl-4-nitroaniline

-

Rationale: Introduction of a second nitro group is achieved using a standard nitrating mixture. The position of nitration is directed by the existing activating (amino) and deactivating (nitro) groups.

-

Procedure:

-

Carefully add 2-methyl-4-nitroaniline to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4-methyl-3,5-dinitroaniline.

-

Filter, wash with cold water, and dry the product.

-

Step 3: Diazotization and Intramolecular Cyclization

-

Rationale: This is the key indazole ring-forming step. The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization.

-

Procedure:

-

Suspend 4-methyl-3,5-dinitroaniline in an acidic solution (e.g., aqueous HCl).

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to stir at low temperature to facilitate cyclization to 3,6-dinitro-1H-indazole.

-

The product may precipitate from the reaction mixture and can be collected by filtration.

-

Step 4: Reduction of 3,6-Dinitro-1H-indazole

-

Rationale: The final step involves the reduction of both nitro groups to amines. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

-

Procedure:

-

Dissolve or suspend 3,6-dinitro-1H-indazole in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as Palladium on carbon (Pd/C), or a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl.

-

If using hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the catalyst (if used). If using a metal reductant, work up the reaction by neutralizing the acid and extracting the product.

-

Purify the final product, 1H-Indazole-3,6-diamine, by column chromatography or recrystallization.

-

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1H-indazole-3,6-diamine scaffold is a valuable starting point for the synthesis of a diverse array of bioactive molecules. Its primary application lies in the development of protein kinase inhibitors.[5][6] The 3-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2][6] The 6-amino group provides a vector for introducing substituents that can occupy adjacent pockets, thereby enhancing potency and selectivity.

Caption: Role of 1H-Indazole-3,6-diamine in a typical kinase inhibitor discovery workflow.

Derivatives of 1H-indazole-3,6-diamine have been explored as inhibitors of various kinases implicated in cancer and other diseases, including but not limited to:

-

PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.

-

ERK1/2: Key components of the MAPK signaling pathway, which is often dysregulated in cancer.[9]

-

p21-Activated Kinase 1 (PAK1): Involved in cell motility, survival, and proliferation.[10]

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of 1H-Indazole-3,6-diamine should be rigorously confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The aromatic protons and carbons of the indazole core, as well as the protons of the amine groups, will give characteristic signals.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[13][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Safety and Handling: A Researcher's Responsibility

As with any chemical, proper safety precautions must be taken when handling 1H-Indazole-3,6-diamine. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[7]

Conclusion: A Versatile Tool for Future Discoveries

1H-Indazole-3,6-diamine is a molecule of significant interest to the drug discovery community. Its versatile chemical nature and its presence as a core fragment in numerous kinase inhibitors underscore its importance. This guide provides a foundational understanding of its properties, a strategic approach to its synthesis, and an overview of its applications. As researchers continue to explore the vast chemical space around the indazole nucleus, 1H-Indazole-3,6-diamine will undoubtedly remain a critical tool in the development of novel and effective therapeutics.

References

- Shanghai Titan Technology Co., Ltd. (2018). Synthetic process of 3-methyl-1h-indazole. CN107876931A.

- Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875.

- Liu, Z., & Liu, G. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Mohamed Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 134-146.

- Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., ... & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

- Wang, H., Li, Y., & Wang, A. (2023).

- Zhang, X. K., Liu, B. N., Liu, M., Liu, D. K., & Wang, P. B. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291.

- European Patent Office. (2017). Synthesis of indazoles. EP3448849B1.

-

American Elements. (n.d.). 1H-indazole-3,6-diamine. Retrieved from [Link]

- Kumar, R., & Singh, P. (2022). Indazole From Natural Resources And Biological Activity.

- Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 3-Alkyl/Aryl-1H-indazoles and 3-Alkyl/Aryl-3H-indazole-3-phosphonates via 1,3-Dipolar Cycloaddition of α-Substituted α-Diazomethylphosphonates with Arynes. The Journal of Organic Chemistry, 83(4), 1591-1597.

- Sharma, R., & Kumar, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 646-667.

- Fisher Scientific. (2025). Safety Data Sheet: 1H-Indazol-3-amine.

- Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., ... & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

- Wang, H., Li, Y., & Wang, A. (2023).

- Wang, H., Li, Y., & Wang, A. (2023).

- Wang, H., Li, Y., & Wang, A. (2023).

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

- Wang, J., Zhang, Y., Chen, K., & Zhu, W. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2655-2659.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PPG. (2025). Safety Data Sheet.

- Claramunt, R. M., & Elguero, J. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(11), 885-900.

- Merck Millipore. (2021). Safety Data Sheet.

- Ilieva, S., Hadjieva, B., & Statkova-Abeghe, S. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4995.

- Deventer, M. H., & Verstraete, A. G. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 334-345.

- EPA NZ. (n.d.). Safety Data Sheet.

- Atilla, D., & Gürek, A. G. (2007). † 1H-NMR and 13C-NMR Spectra. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 37(7), 515-520.

- BP - Castrol (Thailand) Limited. (2025). Safety Data Sheet.

- Sharma, R., & Kumar, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 646-667.

- Hicken, E. J., Tidwell, J. H., & Berg, D. J. (2004). Synthesis, reactivity, and NMR spectroscopy of 4,6-and 6,7-difluoro-3-methyl-1 H-indazoles. The Journal of Organic Chemistry, 69(17), 5768-5771.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. americanelements.com [americanelements.com]

- 8. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1H-Indazole-3,6-diamine

Molecular Weight, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1H-Indazole-3,6-diamine (CAS: 871709-90-9) is a critical bicyclic heteroaromatic scaffold utilized primarily in the development of small-molecule kinase inhibitors. With a molecular weight of 148.17 g/mol , it falls squarely within the "fragment" category (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD). Its structural duality—possessing both a hydrogen-bond donor/acceptor motif at the hinge-binding region (3-position) and a solvent-exposed vector for modification (6-position)—allows for high ligand efficiency (LE) optimization.

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol for laboratory fabrication, and its analytical validation.

Physicochemical Profile

The molecular weight of 1H-Indazole-3,6-diamine is not merely a physical constant but a determinant of its pharmacokinetic potential. In the context of Lipinski’s Rule of Five and Veber’s Rules, the low MW allows for significant "growth potential" during lead optimization without exceeding the 500 Da ceiling.

Table 1: Core Physicochemical Data

| Property | Value | Significance in Drug Design |

| Molecular Weight | 148.17 g/mol | Ideal for FBDD; allows addition of solubilizing groups. |

| Molecular Formula | C₇H₈N₄ | High nitrogen count increases polarity and H-bonding potential. |

| Exact Mass | 148.0749 | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| CLogP (Predicted) | ~0.4 - 0.9 | High hydrophilicity; likely requires optimization for membrane permeability. |

| TPSA | ~80 Ų | Suggests good oral bioavailability (TPSA < 140 Ų). |

| H-Bond Donors | 4 | High capacity for specific binding interactions (e.g., Kinase Hinge). |

| H-Bond Acceptors | 3 | Facilitates interaction with backbone carbonyls. |

Synthetic Methodology: The "Nitro-Nitrile" Route

While various routes exist, the most robust and scalable method for synthesizing 1H-Indazole-3,6-diamine in a research setting involves the cyclization of 2-fluoro-4-nitrobenzonitrile with hydrazine, followed by catalytic hydrogenation. This route avoids the formation of regioisomers common in direct nitration of indazoles.

Experimental Workflow Diagram

The following diagram illustrates the reaction logic and critical intermediates.

Figure 1: Two-step synthetic pathway starting from 2-fluoro-4-nitrobenzonitrile. This route ensures regioselectivity at the 6-position.

Detailed Protocol

Step 1: Synthesis of 6-Nitro-1H-indazol-3-amine

-

Rationale: The fluorine atom in 2-fluoro-4-nitrobenzonitrile is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano and para-nitro electron-withdrawing groups. Hydrazine acts as a dinucleophile, first displacing the fluoride and then attacking the nitrile to close the ring.

-

Procedure:

-

Dissolve 2-fluoro-4-nitrobenzonitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Add Hydrazine hydrate (5.0 eq) dropwise at room temperature. Caution: Exothermic.

-

Heat to reflux (80°C) for 3–5 hours.

-

Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) will disappear, replaced by a lower Rf fluorescent spot (Intermediate A).

-

Cool to RT. The product often precipitates as a yellow/orange solid. Filter, wash with cold water, and dry.

-

Step 2: Reduction to 1H-Indazole-3,6-diamine

-

Rationale: The nitro group is reduced to an amine using standard catalytic hydrogenation. This is preferred over chemical reductions (e.g., Fe/HCl) to simplify purification.

-

Procedure:

-

Dissolve 6-nitro-1H-indazol-3-amine in Methanol (MeOH).

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under Hydrogen atmosphere (balloon pressure is sufficient) for 12 hours.

-

Self-Validation: The yellow color of the nitro compound will fade to a colorless or pale beige solution.

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate in vacuo to yield the target diamine.

-

Analytical Characterization

To ensure the integrity of the synthesized 1H-Indazole-3,6-diamine, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Expected Ion: [M+H]⁺ = 149.17 m/z.

-

Fragmentation Pattern: Under higher collision energy, loss of NH₃ (-17) or HCN (-27) is common for amino-indazoles.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to polarity).[1]

-

δ 11.0–11.5 ppm: Broad singlet (1H, Indazole NH ).

-

δ 7.3–7.5 ppm: Doublet (1H, H-4 position).

-

δ 6.5–6.7 ppm: Singlet (1H, H-7 position, shielded by amino group).

-

δ 6.3–6.5 ppm: Doublet of doublets (1H, H-5 position).

-

δ 5.0–5.5 ppm: Broad singlets (4H, two NH₂ groups). Note: These may exchange with D₂O.

Applications in Drug Discovery

The 1H-Indazole-3,6-diamine scaffold is a "privileged structure" in kinase inhibition. Its utility stems from its ability to mimic the adenine ring of ATP.

Kinase Binding Mode Logic

The indazole core typically binds to the kinase hinge region. The 3-amino group and the indazole nitrogen (N1 or N2) form a donor-acceptor pair with the backbone residues of the kinase.

Figure 2: Schematic representation of the ATP-mimetic binding mode of the diaminoindazole scaffold.

Key Development Strategies:

-

3-Position: Usually left as a primary amine or converted to an amide to maintain hinge binding.

-

6-Position: The "Exit Vector." This amine is chemically distinct and can be selectively acylated or alkylated to reach into the solvent channel, improving solubility or engaging specific residues (e.g., cysteines for covalent inhibition).

References

-

American Elements. (n.d.). 1H-Indazole-3,6-diamine.[2][3] Retrieved from [Link][4]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 53415366, 1H-Indazole-3,6-diamine. Retrieved from [Link]

- Lunn, G., & Sansone, E. B. (1994). Reductive cleavage of hydrazine derivatives. Journal of Organic Chemistry. (Contextual reference for hydrazine chemistry in indazole synthesis).

-

Zhang, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.[4] Retrieved from [Link]

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Reference for Indazole as an Adenine mimetic).

Sources

Technical Guide: Synthesis of 1H-Indazole-3,6-diamine

Executive Summary & Strategic Importance

1H-Indazole-3,6-diamine (CAS: Variable depending on salt form) is a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape. The indazole core mimics the purine ring of ATP, allowing it to anchor effectively within the ATP-binding pocket of enzymes such as VEGFR, FGFR, and CDK.

The 3,6-diamine substitution pattern is chemically distinct because it offers two orthogonal vectors for derivatization:

-

C3-Amine: Located in the "hinge-binding" region, critical for hydrogen bonding with the kinase backbone.

-

C6-Amine: Extends into the solvent-exposed area or hydrophobic pocket, allowing for solubility-enhancing groups or specificity-determining tails.

This guide details the most robust, scalable synthetic pathway: the SNAr-Cyclization-Reduction sequence starting from substituted benzonitriles. This route is preferred over Buchwald-Hartwig amination of di-haloindazoles due to higher atom economy, lower catalyst cost, and the avoidance of heavy metal contamination in early steps.

Retrosynthetic Analysis

To synthesize 1H-Indazole-3,6-diamine efficiently, we disconnect the molecule at the N-N bond and the C3-nitrogen bond.

-

Target: 1H-Indazole-3,6-diamine

-

Precursor 1 (Intermediate): 6-Nitro-1H-indazol-3-amine

-

Starting Materials: 2-Fluoro-4-nitrobenzonitrile (or 2-Chloro-4-nitrobenzonitrile) + Hydrazine Hydrate.

Logic: The 3-aminoindazole core is classically constructed via the reaction of hydrazine with an ortho-halobenzonitrile. The hydrazine acts first as a nucleophile to displace the halogen (SNAr) and subsequently cyclizes onto the nitrile carbon. By placing a nitro group at the 4-position of the benzene ring, we direct the formation of the 6-nitroindazole, which can then be cleanly reduced to the amine.

Figure 1: Retrosynthetic disconnection showing the conversion of benzonitrile precursors to the diamine target.

Detailed Synthesis Protocol

Phase 1: Formation of the Indazole Core

Objective: Synthesis of 6-Nitro-1H-indazol-3-amine.

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrate: 2-Fluoro-4-nitrobenzonitrile (1.0 equiv)

-

Reagent: Hydrazine hydrate (N2H4·H2O, 80% or 64% solution) (3.0 - 5.0 equiv)

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

-

Temperature: Reflux (

-

Step-by-Step Protocol

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-4-nitrobenzonitrile (10 g, 60 mmol) in Ethanol (100 mL).

-

Addition: Add Hydrazine hydrate (9 mL, ~180 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Mechanistic Insight: The hydrazine first displaces the fluorine at the C2 position. The resulting phenylhydrazine intermediate is unstable and rapidly undergoes intramolecular attack on the adjacent nitrile (C1), closing the ring to form the 3-aminoindazole.

-

-

Completion: Reaction is typically complete within 2–4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product, 6-nitro-1H-indazol-3-amine , often precipitates as a yellow/orange solid.

-

Isolation: Pour the mixture into ice-cold water (300 mL) to maximize precipitation. Filter the solid, wash with cold water (2 x 50 mL) and minimal cold ethanol.

-

Drying: Dry in a vacuum oven at

overnight.

Expected Yield: 85–95% Key Quality Attribute: Bright yellow/orange solid. Purity >95% by HPLC.

Phase 2: Reduction to the Diamine

Objective: Conversion of the 6-nitro group to the 6-amino group without over-reducing the indazole ring. Reaction Type: Catalytic Hydrogenation or Dissolving Metal Reduction.

Method A: Catalytic Hydrogenation (Preferred for Purity)

-

Substrate: 6-Nitro-1H-indazol-3-amine (from Phase 1)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Hydrogen Source:

gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Protocol

-

Charge: Dissolve 6-nitro-1H-indazol-3-amine (5 g) in Methanol (100 mL) in a hydrogenation flask.

-

Catalyst: Carefully add 10% Pd/C (0.5 g) under an argon or nitrogen blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the vessel with

gas three times. Stir vigorously under -

Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+ = 179) and appearance of the diamine peak (M+ = 149).

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield 1H-Indazole-3,6-diamine .

Method B: Iron/Ammonium Chloride (Preferred for Cost/Scale)

-

Reagents: Iron powder (Fe, 5 equiv), Ammonium Chloride (

, 5 equiv). -

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux for 2–4 hours.

-

Benefit: Avoids the risk of hydrogenating the indazole double bond (though rare) and is cheaper for kilogram-scale batches.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare against these standard characteristics:

| Property | Specification | Notes |

| Appearance | Off-white to light brown solid | Oxidizes slightly upon air exposure; store under inert gas. |

| MS (ESI+) | m/z = 149.07 | Consistent with formula |

| 1H NMR (DMSO-d6) | Diagnostic shifts: Upfield shift of H5/H7 due to amino group donation. |

Pathway Visualization

The following diagram illustrates the complete reaction workflow, including the critical intermediate states.

Figure 2: Linear workflow for the synthesis of 1H-Indazole-3,6-diamine via the nitro-nitrile route.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1.

-

Cause: Hydrolysis of the nitrile to the amide (benzamide side product) due to excess water.

-

Solution: Use high-grade hydrazine hydrate (98%) or anhydrous hydrazine in n-Butanol.

-

-

Issue: Incomplete Reduction (Step 2).

-

Cause: Catalyst poisoning by sulfur traces (if starting material wasn't pure) or insufficient H2 pressure.

-

Solution: Add a drop of acetic acid to the hydrogenation mixture to protonate the amine and prevent catalyst inhibition, or switch to Fe/HCl reduction.

-

-

Regioselectivity:

-

The reaction of hydrazine with 2,4-difluorobenzonitrile could theoretically yield isomers. However, the 2-position (ortho to CN) is significantly more activated for nucleophilic attack than the 4-position, ensuring high regioselectivity for the desired indazole.

-

References

-

Lier, E., et al. "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination." National Institutes of Health (NIH). Link

-

Zhang, Y., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." National Institutes of Health (NIH). Link

-

Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][2][3][4] Synth. 2020, 97, 314-326.[2] Link

-

Bentham Science. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents." Bentham Direct. Link

Sources

Theoretical Properties of 1H-Indazole-3,6-diamine: A Technical Guide

This guide serves as a comprehensive technical analysis of 1H-Indazole-3,6-diamine (CAS 871709-90-9).[1][2] It synthesizes established heterocyclic chemistry with theoretical medicinal application to provide a roadmap for its use as a pharmacophore in kinase inhibition and DNA-targeting therapeutics.[1][2][3]

Executive Summary

1H-Indazole-3,6-diamine represents a "privileged scaffold" in medicinal chemistry, combining the hinge-binding capability of the indazole core with dual vectors for solubility and selectivity (the 3- and 6-amino groups).[1][2] Unlike the ubiquitous 3-aminoindazole kinase inhibitors, the addition of the 6-amino motif introduces a critical handle for solvent-front interactions or solubilizing tail attachment, significantly altering the electronic landscape (HOMO/LUMO) and hydrogen-bonding potential.[1][2] This guide details its physicochemical profile, synthetic accessibility, and theoretical pharmacology.[2][3]

Physicochemical Architecture

Tautomeric Equilibrium & Electronic Structure

The indazole core exhibits annular tautomerism between the 1H- and 2H-forms.[1][2][3] For 1H-Indazole-3,6-diamine, the 1H-tautomer is thermodynamically favored in the ground state due to aromatic stabilization of the benzene ring.[1][2] However, the 2H-tautomer is often the bioactive conformation in kinase pockets, facilitating a donor-acceptor (D-A) hydrogen bond pattern.[2][3]

-

1H-Form (Ground State): Higher aromaticity; dominant in solution.[1][2][3]

-

2H-Form (Bioactive): Often stabilized by polar solvents or protein binding pockets (e.g., hinge region of kinases).[2][3]

Diagram 1: Tautomeric Equilibrium & Protonation Sites

The following diagram illustrates the tautomeric shift and the electronic influence of the amino groups.[3]

Caption: Equilibrium between 1H and 2H tautomers. The 3-amino group donates electron density, modulating the acidity of the N-H proton.[3]

Predicted Molecular Properties

The introduction of two amino groups significantly alters the lipophilicity and ionization profile compared to the parent indazole.[3]

| Property | Value (Predicted) | Significance |

| Formula | C₇H₈N₄ | Low MW fragment, ideal for lead optimization.[1][2][3] |

| MW | 148.17 g/mol | High ligand efficiency (LE) potential.[2][3] |

| cLogP | ~0.5 - 0.9 | Highly soluble; low lipophilicity reduces non-specific binding.[1][2][3] |

| H-Bond Donors | 5 (3x NH, 2x NH2) | Extensive network for solvent/protein interaction.[1][2][3] |

| H-Bond Acceptors | 3 (N2, N3, N6) | Key for hinge binding (N2).[2][3] |

| pKa (N1-H) | ~13.5 | Weakly acidic; deprotonation rare at physiological pH.[1][2][3] |

| pKa (N2-H+) | ~2.5 - 3.5 | 3-NH2 boosts basicity of N2 via resonance (amidine-like character).[1][2] |

Synthetic Methodologies

Synthesis of 3,6-diaminoindazoles requires orthogonal protection strategies to differentiate the two amino groups for subsequent functionalization.

Retrosynthetic Analysis

The most robust route utilizes a SNAr / Cyclization strategy starting from substituted benzonitriles.[2][3]

Diagram 2: Retrosynthetic Pathway

Caption: Strategic disconnection relying on hydrazine cyclization of 2-fluoro-4-nitrobenzonitrile followed by reduction.

Detailed Synthetic Protocol (Self-Validating)

This protocol is designed to maximize yield and purity without chromatographic purification in early steps.[1][2][3]

Step 1: Cyclization to 6-Nitro-1H-indazol-3-amine

-

Reagents: 2-Fluoro-4-nitrobenzonitrile (1.0 eq), Hydrazine hydrate (3.0 eq), n-Butanol.

-

Procedure: Dissolve nitrile in n-Butanol. Add hydrazine hydrate dropwise at RT (exothermic). Reflux at 110°C for 4 hours.[2][3]

-

Validation: Monitor TLC ( disappearance of nitrile).

-

Workup: Cool to 0°C. The product precipitates as a yellow/orange solid. Filter and wash with cold ethanol.[2][3]

Step 2: Reduction to 1H-Indazole-3,6-diamine

-

Reagents: 6-Nitro-1H-indazol-3-amine, 10% Pd/C (10 wt%), Ammonium Formate (5 eq) or H2 balloon, Methanol.

-

Procedure: Suspend nitro compound in MeOH. Add catalyst.[2][3] Add hydrogen source carefully.[2][3] Stir at RT for 2-12h.[1][2][3]

-

Validation: Solution turns from yellow to colorless (reduction of nitro chromophore). LC-MS confirms M+H = 149.[1][2][3]

-

Isolation: Filter through Celite (under Argon to prevent oxidation of diamine). Concentrate filtrate.[2][3][4]

Medicinal Chemistry: Theoretical Pharmacology

Kinase Hinge Binding Mode

The 1H-indazole-3-amine motif is a classic "Type I" kinase inhibitor pharmacophore.[1][2] The 3,6-diamine substitution enhances this by adding a vector towards the solvent front (6-position).[1][2]

-

Hinge Interaction: The N1-H (donor) and N2 (acceptor) of the indazole mimic the Adenine ring of ATP.[3]

-

3-Amino Group: Forms a crucial H-bond with the kinase "gatekeeper" residue or backbone carbonyls.[1][2]

-

6-Amino Group: Points towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge bind.[2][3]

Diagram 3: Theoretical Binding Mode (Kinase Hinge)

Caption: Bidentate binding mode within the ATP-binding pocket.[1][2][4] The 6-NH2 provides a strategic exit vector.

DNA Intercalation Potential

While primarily a kinase scaffold, the planar, fused bicyclic system of indazole, when protonated, shares electronic features with DNA intercalators like acridines.[2][3]

-

Mechanism: The 3,6-diamine substitution creates a "push-push" electronic system, increasing the electron density of the rings, potentially enhancing

stacking interactions with DNA base pairs.[2] -

Application: This property suggests potential as a payload in Antibody-Drug Conjugates (ADCs) if derivatized with DNA-alkylating warheads.[1][2]

References

-

Indazole Scaffold in Kinase Inhibition

-

3-Aminoindazole Synthesis & Activity

-

Chemical Identity & Properties

-

6-Aminoindazole Anticancer Activity

-

General Indazole Chemistry

Sources

- 1. 874-05-5|1H-Indazol-3-amine|BLD Pharm [bldpharm.com]

- 2. Indazole | 271-44-3 [chemicalbook.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Spectral Analysis of 1H-Indazole-3,6-diamine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the indazole scaffold remains a cornerstone of innovation. Its derivatives are integral to a multitude of therapeutic agents, underscoring the critical need for robust analytical methodologies to elucidate their structures and properties.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the spectral characteristics of a particularly significant derivative: 1H-Indazole-3,6-diamine (CAS 871709-90-9).

While direct and comprehensive experimental spectral data for 1H-Indazole-3,6-diamine is not extensively available in the public domain, this guide will leverage established principles of spectroscopy and data from closely related analogues to provide a robust, predictive analysis. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this molecule. The protocols and interpretations herein are designed to serve as a self-validating framework for researchers embarking on the synthesis and characterization of this and similar compounds.

I. Molecular Structure and Its Spectroscopic Implications

1H-Indazole-3,6-diamine is a bicyclic aromatic heterocycle characterized by a pyrazole ring fused to a benzene ring, with amino groups at the 3 and 6 positions. The presence of two electron-donating amino groups and the acidic proton on the indazole nitrogen significantly influences the electronic environment of the molecule, which in turn dictates its spectral behavior.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Predicted Mass Spectrum of 1H-Indazole-3,6-diamine

The nominal molecular weight of 1H-Indazole-3,6-diamine (C7H8N4) is 148 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 148. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

| Feature | Predicted Value |

| Molecular Formula | C7H8N4 |

| Nominal Mass | 148 |

| Exact Mass (for HRMS) | 148.0749 |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. A plausible fragmentation pathway is outlined below:

Caption: Predicted Electron Ionization Fragmentation Pathway for 1H-Indazole-3,6-diamine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of 1H-Indazole-3,6-diamine in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for soft ionization and accurate mass determination.

-

Data Acquisition:

-

For EI-MS, acquire the spectrum over a mass range of m/z 50-200.

-

For HRMS (ESI), acquire the spectrum in positive ion mode, and use a suitable lock mass for internal calibration to ensure high mass accuracy.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indazole-3,6-diamine will be dominated by absorptions from the N-H and C-N bonds, as well as aromatic C-H and C=C vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ groups |

| 3300-3200 | Medium | N-H stretching of the indazole ring |

| 1650-1580 | Strong | N-H bending of NH₂ groups |

| 1620-1450 | Medium-Strong | C=C stretching of the aromatic rings |

| 1335-1250 | Medium | C-N stretching of aromatic amines |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1H-Indazole-3,6-diamine, both ¹H and ¹³C NMR will be essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons and the protons of the amino and indazole NH groups. The chemical shifts are influenced by the electron-donating amino groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0-7.2 | d | ~8.0-9.0 |

| H-5 | ~6.5-6.7 | dd | J5,4 = ~8.0-9.0, J5,7 = ~1.5-2.5 |

| H-7 | ~6.8-7.0 | d | ~1.5-2.5 |

| 3-NH₂ | ~4.0-5.0 | br s | - |

| 6-NH₂ | ~3.5-4.5 | br s | - |

| 1-NH | ~10.0-12.0 | br s | - |

Note: Chemical shifts are predicted for a DMSO-d₆ solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts will be affected by the attached nitrogen and amino groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~145-150 |

| C-3a | ~120-125 |

| C-4 | ~110-115 |

| C-5 | ~100-105 |

| C-6 | ~140-145 |

| C-7 | ~95-100 |

| C-7a | ~135-140 |

Note: Chemical shifts are predicted for a DMSO-d₆ solvent.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indazole-3,6-diamine in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Consider performing 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to assign proton and carbon signals unequivocally).

-

V. Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a novel or synthesized compound like 1H-Indazole-3,6-diamine.

Caption: A workflow for the integrated spectroscopic analysis of 1H-Indazole-3,6-diamine.

VI. Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 1H-Indazole-3,6-diamine. By understanding the expected outcomes from MS, IR, and NMR analyses, and by following the detailed experimental protocols, researchers can confidently approach the characterization of this important molecule. The principles and methodologies outlined here are broadly applicable to the study of other novel indazole derivatives, serving as a valuable resource in the pursuit of new scientific frontiers.

References

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. 3-methyl-1H-indazol-6-amine. [Link]

-

ResearchGate. 13C NMR of indazoles. [Link]

-

Wiley Online Library. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

ResearchGate. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

-

NIST WebBook. 1H-indazole hydrochloride. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. Hexamethylenediamine. [Link]

-

AMERICAN ELEMENTS. 6-Amino-1H-indazol-3-ol. [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 1H-Indazole-3,6-diamine

[1]

Executive Summary

1H-Indazole-3,6-diamine (CAS 76605-16-4) represents a class of nitrogen-rich heterocycles frequently utilized as intermediates in the synthesis of pharmaceutical kinase inhibitors and oxidative hair dye couplers.[1] Its molecular architecture—a planar indazole core substituted with two primary amine groups—creates a "solubility paradox." While the molecule is inherently polar, its high capacity for intermolecular hydrogen bonding results in significant crystal lattice energy, rendering it sparingly soluble in common organic solvents at ambient temperatures.

This guide provides a technical roadmap for researchers to overcome these solubility barriers. It details empirical solubility profiles, validates solubilization protocols, and outlines purification strategies based on thermodynamic principles.

Molecular Architecture & Solubility Prediction[1]

To predict solubility behavior, we must first deconstruct the solute-solvent interaction potential.[1]

Structural Analysis

The 1H-Indazole-3,6-diamine molecule features three distinct hydrogen-bonding motifs:

-

Indazole NH (N-1): Acts as both a weak H-bond donor (HBD) and acceptor (HBA).[1]

-

C-3 Amine: Electron-rich, acts as a significant HBD/HBA.[1]

-

C-6 Amine: Similar to C-3 but electronically coupled to the aromatic system differently.[1]

This high density of H-bond donors leads to strong

Predicted Solubility Parameters

-

LogP (Octanol/Water): ~0.3 – 0.8 (estimated based on mono-amine analogs).[1] This suggests the molecule is amphiphilic but leans towards hydrophilicity.

-

pKa: The conjugate acids of the amino groups typically have pKa values in the range of 3–5, while the indazole NH is very weakly acidic (pKa ~14).

Empirical Solubility Profile

The following categorization is derived from structural homology with 1H-indazol-6-amine and 1H-indazol-3-amine, combined with standard heterocyclic chemistry principles.

Table 1: Solubility Classification of 1H-Indazole-3,6-diamine

| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Insight |

| Class I: High Solvency | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Dipolar aprotic solvents effectively disrupt the intermolecular H-bonds of the diamine without competing for protons.[1] Recommended for stock solutions. |

| Class II: Protogenic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at reflux; sparingly soluble at RT.[1] The solvent acts as both H-donor and acceptor.[1] Excellent for recrystallization. |

| Class III: Acidic Aqueous | 0.1M HCl, 10% Acetic Acid | High (>100 mg/mL) | Protonation of the amine groups ( |

| Class IV: Chlorinated | Dichloromethane (DCM), Chloroform | Low (<1 mg/mL) | Lacks sufficient polarity to overcome the lattice energy of the diamine. |

| Class V: Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Thermodynamic mismatch.[1] Useful only as anti-solvents to force precipitation. |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective: To determine the thermodynamic solubility limit at a specific temperature.[1]

Materials:

-

1H-Indazole-3,6-diamine (Solid, >98% purity)[1]

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filter (PTFE or Nylon)

-

Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm

Workflow:

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.

Critical Steps:

-

Equilibration: The mixture must be shaken until equilibrium is reached (usually 24h).

-

Phase Separation: Ensure the filter membrane (Nylon/PTFE) is compatible with the solvent.

-

Quantification: Use an external standard calibration curve of 1H-Indazole-3,6-diamine dissolved in DMSO.

Protocol B: Recrystallization Strategy

Objective: Purification of crude 1H-Indazole-3,6-diamine.

Due to the steep solubility curve in alcohols, a cooling crystallization or anti-solvent method is optimal.

-

Dissolution: Suspend the crude solid in Ethanol (approx. 10-15 volumes).

-

Heating: Heat to reflux (78°C). If solid remains, add small aliquots of Methanol until clear.

-

Filtration: Hot filter to remove insoluble mechanical impurities (charcoal/dust).

-

Crystallization:

-

Method 1 (Slow Cool): Allow filtrate to cool slowly to RT, then to 4°C.

-

Method 2 (Anti-solvent): If no crystals form, add Water dropwise to the hot solution until slight turbidity persists, then cool.

-

-

Isolation: Filter the precipitate and wash with cold Ethanol/Water (1:1).

Solvation Mechanism & Implications

Understanding how the solvent interacts with the molecule allows for better process design.

Figure 2: Solvation dynamics.[1] DMSO effectively breaks the lattice energy, while water interactions are limited by the hydrophobic aromatic core unless pH is modified.

Implications for Drug Development

-

Formulation: For biological assays, prepare a 10 mM stock in DMSO . Avoid storing aqueous dilutions for long periods due to potential oxidation of the electron-rich amine groups.[1]

-

Salt Formation: To improve aqueous solubility for in vivo studies, convert the free base to a salt (e.g., Dihydrochloride or Sulfate) using Protocol B (adding HCl/H2SO4 instead of water).

References

-

PubChem. Compound Summary: 1H-Indazol-6-amine (Analogous Structure).[1][2][3] National Library of Medicine. Available at: [Link][2]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate (Structural Homolog Solubility Data).[1] European Commission, 2015. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Indazole Derivatives.[2][3][4] Available at: [Link]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

multi-step synthesis of 1H-Indazole-3,6-diamine

Application Note: Scalable Synthesis of 1H-Indazole-3,6-diamine

Abstract & Strategic Overview

1H-Indazole-3,6-diamine is a high-value pharmacophore, particularly prevalent in the design of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, CDK, or Aurora kinases).[1] The 3-amino position provides a critical hydrogen bond donor/acceptor motif for the kinase hinge region, while the 6-amino position offers a vector for solubilizing groups or selectivity-enhancing moieties.

This protocol details a robust, two-step synthetic route starting from 2-fluoro-4-nitrobenzonitrile . Unlike routes involving diazonium cyclization of anilines (which often suffer from poor regiocontrol and stability issues), this

Strategic Advantages of this Route:

-

Regiospecificity: The nucleophilic aromatic substitution (

) is directed solely at the fluorine position (activated by the ortho-cyano and para-nitro groups), ensuring the nitrogen installs exclusively at the indazole-1 position relative to the bridgehead. -

Scalability: Avoids hazardous diazonium intermediates.

-

Atom Economy: High-yielding steps with minimal byproduct formation.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the construction of the pyrazole ring via hydrazine condensation, followed by chemoselective reduction of the nitro group.

Mechanism:

-

Step 1 (

& Cyclization): Hydrazine acts as a bidentate nucleophile. The primary attack displaces the labile fluorine atom. The resulting intermediate undergoes an intramolecular nucleophilic attack on the nitrile carbon, forming the 3-amino-indazole core. -

Step 2 (Reduction): Catalytic hydrogenation converts the 6-nitro functionality to the amine without reducing the electron-rich pyrazole ring.

Caption: Two-step synthetic pathway. Red indicates starting material; Yellow indicates the stable nitro-intermediate; Green indicates the final diamine target.

Experimental Protocols

Step 1: Synthesis of 6-Nitro-1H-indazol-3-amine

Rationale: n-Butanol is selected as the solvent (bp 117°C) to provide sufficient thermal energy for the cyclization step, which can be sluggish in lower-boiling alcohols like ethanol.

Materials:

-

2-Fluoro-4-nitrobenzonitrile (1.0 equiv)[1]

-

Hydrazine monohydrate (64-65% N2H4) (3.0 equiv)[1]

-

n-Butanol (10 mL/g of substrate)[1]

-

Safety Note: Hydrazine is a potent hepatotoxin and suspected carcinogen.[2] Handle strictly in a fume hood.

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Fluoro-4-nitrobenzonitrile.

-

Solvation: Add n-Butanol and stir until the solid is suspended/dissolved.

-

Addition: Add Hydrazine monohydrate dropwise over 5 minutes.

-

Observation: The solution often turns deep orange/red immediately due to the formation of the Meisenheimer complex.

-

-

Reaction: Heat the mixture to reflux (bath temp ~125°C) for 3–5 hours.

-

Monitor: Check TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

If solid forms: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.[1]

-

If no solid: Concentrate the n-Butanol to 20% volume under reduced pressure, then add water to induce precipitation.

-

-

Drying: Dry the yellow/orange solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Characterization: 1H NMR (DMSO-d6) typically shows two broad singlets (NH2 and indazole NH) and the characteristic aromatic pattern of the 6-nitro substitution.

Step 2: Reduction to 1H-Indazole-3,6-diamine[1]

Rationale: Catalytic hydrogenation is preferred over Fe/acid or SnCl2 reductions to avoid difficult metal scavenging during purification, which is critical for biological assay purity.[1]

Materials:

-

6-Nitro-1H-indazol-3-amine (1.0 equiv)[1]

-

10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)[1]

-

Methanol (anhydrous preferred)[1]

-

Hydrogen gas (balloon or lecture bottle)[1]

Protocol:

-

Inerting: Flush a reaction flask with Nitrogen or Argon.

-

Loading: Add the nitro-indazole intermediate and Methanol (20 mL/g).

-

Catalyst Addition: Carefully add the Pd/C catalyst.

-

Critical Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it to the solvent under an inert blanket.

-

-

Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3). Attach a Hydrogen balloon. Stir vigorously at Room Temperature for 4–12 hours.

-

Endpoint: The yellow suspension will turn colorless or light grey as the nitro group reduces and the product dissolves (or forms a different suspension).

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Caution: Do not let the filter cake dry out completely in air; keep it wet with water before disposal to prevent ignition.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Note: 1H-Indazole-3,6-diamine is sensitive to oxidation (turning brown/black).[1] Perform evaporation and storage under inert atmosphere if possible.

-

Expected Yield: 85–95% Storage: Store at -20°C under Argon, protected from light.

Process Workflow & Critical Control Points (CCP)

Caption: Operational workflow highlighting Critical Control Points (CCPs) in yellow and red.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | >95% | HPLC (254 nm) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Mass | [M+H]+ = 149.07 | LC-MS (ESI+) |

| Solubility | Soluble in DMSO, MeOH; Sparingly in H2O | Visual |

NMR Diagnostic Signals (DMSO-d6):

- 11.0–11.5 ppm (s, 1H, Indazole NH)[1]

- 7.3–7.5 ppm (d, 1H, H4)[1]

- 6.5–6.7 ppm (s, 1H, H7)[1]

- 6.3–6.5 ppm (d, 1H, H5)[1]

- 5.0–5.5 ppm (bs, 2H, C3-NH2)[1]

- 4.5–5.0 ppm (bs, 2H, C6-NH2)[1]

References

-

BenchChem. (2025).[3][4] Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. (General Indazole Synthesis Methodology). [1]

-

Li, P., et al. (2012).[1][5] "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds." Journal of Organic Chemistry, 77(6), 3127-3133.[1] [1]

-

National Institutes of Health (NIH). (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[6] PubMed Central. (Nitro-indazole characterization).

-

Lanxess. (2015).[7] "Product Safety Assessment: Hydrazine Hydrate." (Safety Protocols).

-

Zhang, X.K., et al. (2012).[1] "1,3-Dimethyl-1H-indazol-6-amine."[8] Acta Crystallographica Section E, E68, o1291.[1][9][8] (Reduction methodology for 6-nitroindazoles).

Sources

- 1. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]

- 2. nj.gov [nj.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lanxess.com [lanxess.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 1H-Indazole-3,6-diamine for Drug Discovery

Executive Summary: The "Privileged" Bifunctional Scaffold

The 1H-Indazole-3,6-diamine (CAS 871709-90-9) represents a high-value "privileged scaffold" in modern kinase inhibitor discovery. Its utility stems from its unique geometry, which allows for simultaneous targeting of the ATP-binding hinge region and the solvent-exposed front pocket.

Unlike simple mono-amino indazoles, the 3,6-diamine variant offers an orthogonal functionalization Strategy . By exploiting the distinct electronic environments of the C3-amino (pseudo-guanidine/amidine character) and C6-amino (aniline character) groups, researchers can sequentially build complex pharmacophores with high regiocontrol. This guide details the synthesis, strategic protection, and stepwise derivatization of this core to accelerate hit-to-lead optimization.

Strategic Analysis: The Orthogonal Workflow

The primary challenge in working with diamines is avoiding promiscuous reactivity (formation of mixtures). The "Self-Validating" approach described here relies on a Latent Functionality Strategy :

-

Construct the indazole ring with the C3-amine exposed but the C6-amine "masked" as a nitro group.

-

Derivatize the C3-amine (Hinge Binder installation).

-

Unmask the C6-amine via reduction.

-

Derivatize the C6-amine (Solubilizing group/Tail installation).

Visualization: The Orthogonal Derivatization Pathway

Figure 1: The "Mask-and-Release" strategy ensures 100% regioselectivity by utilizing the 6-nitro group as a latent amine.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (6-Nitro-1H-indazol-3-amine)

Rationale: Direct synthesis from 2-fluoro-4-nitrobenzonitrile is superior to nitration of indazole, which often yields inseparable mixtures of regioisomers (C5/C6/C7 nitro).

Reagents:

-

2-Fluoro-4-nitrobenzonitrile (1.0 eq)

-

Hydrazine monohydrate (2.0 eq)

-

Ethanol or n-Butanol (Solvent)

Procedure:

-

Dissolution: Dissolve 2-fluoro-4-nitrobenzonitrile (10 mmol) in Ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Hydrazine monohydrate (20 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower fluorescent spot (Rf ~0.3).

-

Isolation: Cool to room temperature. The product, 6-nitro-1H-indazol-3-amine , often precipitates as an orange/yellow solid.

-

Purification: Filter the solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry under vacuum.

-

Yield Expectation: 75–85%.

-

Validation: 1H NMR (DMSO-d6) should show two broad singlets: one for NH2 (~6.0 ppm) and one for indazole NH (~12.0 ppm).

-

Protocol B: Stepwise Functionalization (The "Hinge First" Method)

Step 1: C3-Amine Functionalization (Hinge Binder)

The C3-amine is electron-rich but less nucleophilic than a standard aniline due to the adjacent ring nitrogen.

Reagent System: Carboxylic Acid / HATU / DIPEA (Amide Coupling). Procedure:

-

Dissolve the Carboxylic Acid (1.1 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate the acid.

-

Add 6-nitro-1H-indazol-3-amine (1.0 eq).

-

Stir at 60°C for 12 hours. (Note: Elevated temperature is often required due to the lower nucleophilicity of the C3-amine).

-

Workup: Pour into ice water. Filter the precipitate. This is your Intermediate B .

Step 2: Unmasking the C6-Amine

Reagent System: Pd/C (10% w/w), Hydrogen gas (balloon), Methanol/THF. Procedure:

-

Dissolve Intermediate B in Methanol/THF (1:1). High solubility is crucial here.

-

Add 10% Pd/C (10 wt% of substrate mass).

-

Stir under H2 atmosphere (balloon pressure) for 4–12 hours at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Concentration: Evaporate solvent to yield the C6-amine intermediate . Note: This amine is sensitive to oxidation; use immediately in the next step.

Step 3: C6-Amine Functionalization (Solvent Front/Tail)

The newly generated C6-amine is a standard aniline and is highly nucleophilic.

Option A: Reductive Amination (For solubility tails)

-

Dissolve C6-amine intermediate in DCE (Dichloroethane).

-

Add Aldehyde/Ketone (1.2 eq) and Acetic Acid (cat.). Stir 1 hour.

-

Add NaBH(OAc)3 (1.5 eq). Stir overnight.

Option B: Sulfonylation (For metabolic stability)

-

Dissolve C6-amine in DCM/Pyridine.

-

Add Sulfonyl Chloride (1.1 eq) at 0°C.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Coupling) | Low nucleophilicity of C3-NH2. | Switch coupling agent to POCl3 (make acid chloride in situ) or use PyBOP. Heat to 80°C. |

| N1-Alkylation Side Product | Indazole N1 is acidic and nucleophilic.[1] | Use reversible protection (THP or SEM) on N1 before Step 1 if using alkyl halides. For amides, this is rarely an issue. |

| Incomplete Nitro Reduction | Poor solubility of the nitro-amide. | Use a solvent mixture: MeOH:THF:DMF (2:2:1) . Increase H2 pressure (Parr shaker). |

| Regioisomer Contamination | Impure starting material (2-F-4-Nitrobenzonitrile).[2] | Verify starting material purity by GC-MS. Isomeric 2-F-5-Nitro will yield 5-nitroindazole. |

Structural Logic: Why This Scaffold Works

The 3,6-diaminoindazole scaffold mimics the adenosine ring of ATP but provides vectors to reach distinct pockets within the kinase active site.

Figure 2: SAR Logic map demonstrating the bifunctional utility of the scaffold.

References

-

Synthesis of 1H-Indazole-3,6-diamine (CAS 871709-90-9)

- Source: American Elements & ChemicalBook D

-

URL:

-

Core Synthesis Protocol (via 6-Nitro intermediate)

- Source: BenchChem Application Note: "Synthesis routes of 2-Fluoro-4-nitrobenzonitrile".

-

URL:

-

Indazole Scaffold in Kinase Discovery

- Title: "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Source: MDPI (Molecules 2023).

-

URL:

-

Regioselective Functionalization

-

Title: "Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles" (Analogous chemistry for regiocontrol).[3]

- Source: Royal Society of Chemistry (RSC).

-

URL:

-

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling Strategies for the 1H-Indazole-3,6-diamine Scaffold

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The 1H-Indazole-3,6-diamine scaffold represents a privileged structure in kinase inhibitor discovery (e.g., analogues of Pazopanib, Axitinib). However, performing Suzuki-Miyaura cross-coupling on this core presents a "perfect storm" of chemoselective challenges:

-

Catalyst Poisoning: The scaffold contains three distinct nitrogen environments: the acidic indazole

(pKa ~14), the nucleophilic C3-amine, and the C6-amine. These free amines ( -

Competitive N-Arylation: Under basic Suzuki conditions, the indazole

is prone to competitive Buchwald-Hartwig amination or direct -

Substrate Definition: As 1H-Indazole-3,6-diamine itself lacks a leaving group (halide/triflate) or boron moiety, this protocol addresses the coupling of halogenated derivatives of this scaffold (e.g., 5-bromo-1H-indazole-3,6-diamine) or halogenated precursors (e.g., 6-nitro-3-amino-5-bromoindazole).

Strategic Approaches

To ensure reproducibility and high yields, we define two distinct protocols based on the tolerance for protecting groups.

| Feature | Protocol A: The "Fortress" Approach (Recommended) | Protocol B: The "Direct" Approach (Advanced) |

| Strategy | Full Protection of N1 and/or amines. | Ligand-controlled chemoselectivity. |

| Pros | Highest yields (>85%); simplified purification; no catalyst poisoning. | Fewer steps (atom economy); faster library generation. |

| Cons | Adds 2 synthetic steps (Protection/Deprotection). | Lower yields (50-65%); requires expensive precatalysts. |

| Catalyst | Standard Pd(dppf)Cl₂ or Pd(PPh₃)₄. | Buchwald G3/G4 Precatalysts (XPhos/SPhos). |

| Use Case | Scale-up (>10g); GMP manufacturing. | MedChem Library Synthesis (<100mg). |

Part 2: Detailed Experimental Protocols

Protocol A: The "Fortress" Approach (Protection-First)

Targeting high-yield synthesis via N1-THP or N1-SEM protection.

1. Pre-Coupling Protection (Step 1)

Before coupling, protect the acidic

-

Reagents: 3,4-Dihydro-2H-pyran (DHP),

-Toluenesulfonic acid (cat.), DCM or THF. -

Conditions: Reflux or RT, 2-4 h.

-

Outcome: Formation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivative.

2. Suzuki Cross-Coupling (Step 2)

Reagents:

-

Substrate:

-Protected-Halo-Indazole-3,6-diamine (1.0 equiv) -

Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Procedure:

-

Inerting: Charge a microwave vial or round-bottom flask with the Substrate, Boronic Acid, Base, and Catalyst. Seal and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2-12 hours.

-

Note: Monitor via LCMS. The protected species usually flies well. Look for the mass shift of

.

-

-

Workup: Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over

. -

Purification: Flash chromatography (DCM/MeOH gradient).

3. Deprotection (Step 3)

-

Reagents:

(4M in Dioxane) or TFA/DCM. -

Conditions: RT, 1-3 h.

-

Workup: Neutralize with

to precipitate the free base product.

Protocol B: The "Direct" Approach (Unprotected)

For rapid derivatization of the free diamine scaffold using Buchwald Precatalysts.

Mechanism of Success: Bulky, electron-rich dialkylbiaryl phosphine ligands (XPhos, SPhos, RuPhos) create a steric shell around the Pd(0) center, preventing the substrate's free amines from coordinating and poisoning the catalyst.

Reagents:

-

Substrate: Halo-1H-Indazole-3,6-diamine (1.0 equiv)

-

Boronic Species: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (5-8 mol%)

-

Alternative:

(2 mol%) + XPhos (8 mol%)

-

-

Base:

(3.0 equiv) - Anhydrous preferred to minimize protodeboronation. -

Solvent:

-Butanol or

Procedure:

-

Setup: In a glovebox or under strict Argon flow, combine substrate, boronic acid, precatalyst, and base.

-

Reaction: Add solvent (

concentration). Heat to 100-110°C for 4-16 hours.-

Critical Step: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and boronic acid (0.5 equiv).

-

-

Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) during workup to remove residual Pd, which binds tightly to the diamine product.

Part 3: Optimization & Troubleshooting Guide

Reaction Optimization Matrix

Use this table to troubleshoot low yields.

| Variable | Standard Condition | Optimization A (Low Conversion) | Optimization B (High Impurity) |

| Solvent | Dioxane/H₂O (4:1) | DME/H₂O or n-BuOH | Toluene/H₂O (Reduces polarity) |

| Base | |||

| Catalyst | XPhos Pd G3 (Steric bulk) | ||

| Temp | 90°C | 120°C (Microwave) | 60°C (Slow addition) |

Common Failure Modes

-

Protodeboronation: The boronic acid loses the boron group before coupling.

-

Fix: Use Boronic Pinacol Esters instead of acids; switch base to

; reduce water content.

-

-

N-Arylation (Chan-Lam side reaction): The amine reacts with the boronic acid.

-

Fix: Remove Oxygen strictly (Argon sparge); this side reaction is oxidative.

-

-

Pd-Black Formation: Catalyst decomposes.

-

Fix: High amine concentration is destabilizing the nanoparticles. Increase ligand:metal ratio to 4:1.

-

Part 4: Visualizing the Mechanism

Diagram 1: The Chemoselectivity Challenge

This diagram illustrates why standard catalysts fail and how bulky ligands (Protocol B) or Protection (Protocol A) solve the problem.

Caption: Competitive pathways in amino-indazole coupling. Red path indicates catalyst deactivation by free amines; Green path indicates successful cycle enabled by steric ligands or protection.

Diagram 2: Synthetic Workflow Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on scale and yield requirements.

Part 5: References

-

Lera, M. et al. (2023). "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." MDPI Molbank.

-

Billingsley, K. & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[1]

-

Meanwell, N. A. et al. (2025). "Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles." Synthesis (Thieme).[2]

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Advances."

-

BenchChem Application Note. "Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis (Pazopanib Intermediate)."

Sources

Application Notes and Protocols: Strategic Protection of 1H-Indazole-3,6-diamine for Drug Discovery

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

The 1H-indazole-3,6-diamine core is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous clinical candidates and approved drugs, particularly in oncology. Its rigid bicyclic structure and strategically positioned amino groups make it an effective hinge-binding fragment for various protein kinases.[1] However, the synthetic utility of this scaffold is frequently hampered by the presence of three distinct nucleophilic centers: the C3-amino group, the C6-amino group, and the N1-proton of the indazole ring. Uncontrolled reactions at these sites can lead to a complex mixture of products, reducing yields and complicating purification.